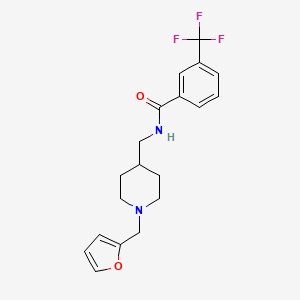

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O2/c20-19(21,22)16-4-1-3-15(11-16)18(25)23-12-14-6-8-24(9-7-14)13-17-5-2-10-26-17/h1-5,10-11,14H,6-9,12-13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRFZQVKTYSORZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

This structure features a piperidine ring, a furan moiety, and a trifluoromethyl group, which are crucial for its biological activity.

This compound exhibits various mechanisms of action that contribute to its biological efficacy:

- PARP Inhibition : Preliminary studies indicate that similar compounds inhibit the enzyme PARP1, which is involved in DNA repair. This inhibition can lead to increased cytotoxicity in cancer cells, making it a potential candidate for cancer therapy .

- Neurotransmitter Modulation : The piperidine structure suggests possible interactions with neurotransmitter systems, particularly in the central nervous system (CNS), which may contribute to anxiolytic or antidepressant effects .

- Antimicrobial Activity : Some derivatives of this compound have shown promising antibacterial properties, potentially targeting Gram-positive and Gram-negative bacteria .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of related compounds, this compound showed significant cytotoxicity against human breast cancer cell lines. The compound was tested at various concentrations, revealing an IC50 value comparable to established chemotherapeutics.

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of similar piperidine derivatives. The results indicated potential anxiolytic effects through modulation of GABAergic transmission, suggesting that this compound may have therapeutic implications for anxiety disorders.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Structure: Piperidine-Benzamide Scaffold

The compound shares a piperidin-4-ylmethyl benzamide core with several analogs, but differences in substituents lead to varied properties:

- Trifluoromethyl vs. Other Electron-Withdrawing Groups : Compounds like 6e (tetrafluoroethyl) and 6f (difluoromethoxy) in show reduced lipophilicity compared to the trifluoromethyl group, which is bulkier and more electronegative .

- Furan vs. Aromatic Substituents : The furan-2-ylmethyl group in the target compound may offer improved metabolic stability compared to phenyl or pyridyl groups (e.g., 6g in ), as furans are less prone to oxidative degradation .

Role of Ureido/Thioureido Modifications

- 7a vs. However, synthetic yields for thioureido derivatives (e.g., 8a: 64.2%) are comparable to ureido analogs (7a: 55.2%) .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP compared to methoxy or hydroxy substituents (e.g., 6f: difluoromethoxy, HRMS 376.18 [M + H]+) .

Q & A

Q. What are the standard synthetic routes for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide?

The synthesis typically involves coupling a piperidine-furan intermediate with 3-(trifluoromethyl)benzoyl chloride. Key steps include:

- Amide Bond Formation : Use coupling reagents like HBTU or HATU in THF or DCM with a base (e.g., triethylamine) to activate the carboxylic acid .

- Intermediate Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/DCM to isolate intermediates .

- Final Product Isolation : Recrystallization or preparative HPLC for high-purity yields (>95%) .

Q. How is the structural integrity of this compound confirmed in academic settings?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, trifluoromethyl at δ ~120 ppm in 13C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at ~435.18 g/mol for C21H22F3N2O2) .

- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure >98% purity .

Q. What preliminary biological assays are recommended to assess its activity?

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

- Cellular Viability : MTT or CellTiter-Glo® assays in cancer cell lines (IC50 determination) .

- Lipophilicity (LogP) : Shake-flask method or computational tools (e.g., MarvinSketch) to predict pharmacokinetics .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Solvent Screening : Replace THF with DMF or acetonitrile for better solubility of intermediates .

- Catalyst Optimization : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halides are present .

- Flow Chemistry : Continuous flow reactors reduce reaction times and improve reproducibility (e.g., 80% yield in 2 hours vs. 12 hours batch) .

Q. How to resolve discrepancies in NMR data for structural analogs?

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments (e.g., distinguishing piperidine vs. furan methylene groups) .

- X-ray Crystallography : Resolve stereochemistry of the piperidine-furan junction .

- Dynamic NMR : Assess rotational barriers in amide bonds if splitting is observed .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify the furan (e.g., replace with thiophene) or trifluoromethyl (e.g., -CF2H) groups .

- Computational Modeling : Docking studies (AutoDock Vina) predict binding modes to target proteins .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., benzamide carbonyl) using Schrödinger Suite .

Q. How is metabolic stability evaluated during preclinical development?

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (t1/2 calculation) .

- CYP450 Inhibition : Fluorescent probes (e.g., Vivid® CYP450 kits) assess interactions with major cytochrome isoforms .

- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

Q. What analytical methods detect trace impurities in bulk batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.